molecular formula C23H22N2O3 B4059973 (2R)-3-(benzyloxy)-2-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propan-1-ol

(2R)-3-(benzyloxy)-2-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propan-1-ol

Cat. No.: B4059973
M. Wt: 374.4 g/mol
InChI Key: BOVKCJHPSLLBMA-HXUWFJFHSA-N
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Description

(2R)-3-(benzyloxy)-2-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propan-1-ol is a useful research compound. Its molecular formula is C23H22N2O3 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.16304257 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of similar compounds involves reactions of hydroxyamino-propan-1-one oximes with furfural in methanol, leading to the formation of α-furylnitrones and subsequent cyclization to yield imidazol-1-oles. These processes highlight the versatility of furfural-based reactions in creating complex heterocyclic structures (Os'kina & Tikhonov, 2017).
  • Another study delved into the synthesis and properties of imidazoles by condensing furfural derivatives, showcasing the importance of furan and imidazole rings in creating compounds with specific characteristics and potential applications (Vlasova, Aleksandrov, & El’chaninov, 2010).

Molecular Interactions and Biological Activity

  • Research into benzimidazole-based Schiff base copper(II) complexes reveals significant interactions with DNA and cytotoxicity against various cancer cell lines. This study provides insight into how similar compounds could be utilized in medicinal chemistry for therapeutic applications (Paul et al., 2015).
  • The structural properties and synthesis methods for triazol-3(4H)-ones, including characterization through spectroscopic techniques and DFT calculations, further illustrate the potential of these compounds in various scientific applications (Ünver et al., 2009).

Chemical Synthesis and Methodologies

  • Studies on the synthesis of furan derivatives and benzoxazoles containing furan fragments provide methodologies for creating compounds with specific heterocyclic structures. These methodologies can be instrumental in synthesizing a wide range of biologically active and structurally complex molecules (Kelarev & Koshelev, 1996).

Potential Applications and Mechanistic Insights

  • The research on oxidative rearrangement of furfurals and furyl imines opens new approaches to substituted furans and pyrroles, demonstrating innovative methods for synthesizing and manipulating heterocyclic compounds, which could be relevant for designing novel molecules with specific functions (Kelly, Kerrigan, & Walsh, 2008).

Properties

IUPAC Name

(2R)-2-[5-(furan-2-yl)-4-phenylimidazol-1-yl]-3-phenylmethoxypropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c26-14-20(16-27-15-18-8-3-1-4-9-18)25-17-24-22(19-10-5-2-6-11-19)23(25)21-12-7-13-28-21/h1-13,17,20,26H,14-16H2/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVKCJHPSLLBMA-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)N2C=NC(=C2C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](CO)N2C=NC(=C2C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-3-(benzyloxy)-2-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propan-1-ol
Reactant of Route 2
(2R)-3-(benzyloxy)-2-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propan-1-ol
Reactant of Route 3
(2R)-3-(benzyloxy)-2-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propan-1-ol
Reactant of Route 4
(2R)-3-(benzyloxy)-2-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propan-1-ol
Reactant of Route 5
(2R)-3-(benzyloxy)-2-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propan-1-ol
Reactant of Route 6
Reactant of Route 6
(2R)-3-(benzyloxy)-2-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propan-1-ol

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